4-(Chloromethyl)-3,5-dimethylbenzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(chloromethyl)-3,5-dimethylbenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN/c1-7-3-9(6-12)4-8(2)10(7)5-11/h3-4H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDMBTBOBNPLDCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1CCl)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 Chloromethyl 3,5 Dimethylbenzonitrile
Strategic Approaches to the Benzonitrile (B105546) Core Construction
The construction of the 3,5-dimethylbenzonitrile (B1329614) scaffold is a critical first step in the synthesis of the target molecule. Several strategic approaches can be employed, primarily involving either the functionalization of a pre-existing benzene (B151609) ring or the formation of the nitrile moiety from suitable precursors.
Ring Functionalization and Directed Synthesis Pathways
A common and effective strategy for constructing the benzonitrile core involves the Sandmeyer reaction, which utilizes an amino group as a synthetic handle for the introduction of the nitrile. googleapis.commdpi.com This method typically begins with 3,5-dimethylaniline, which is converted to the corresponding diazonium salt. Subsequent treatment with a cyanide source, often in the presence of a copper(I) catalyst, yields 3,5-dimethylbenzonitrile. The Sandmeyer reaction is a powerful tool in aromatic chemistry as it allows for substitution patterns that are not easily achievable through direct electrophilic substitution. googleapis.com
Another prominent method is the Rosenmund-von Braun reaction, which facilitates the conversion of an aryl halide to an aryl nitrile. researchgate.net This reaction involves the treatment of a halogenated 3,5-dimethylbenzene, such as 4-bromo-3,5-dimethylbenzonitrile (B1278920), with a cyanide source, typically copper(I) cyanide, at elevated temperatures. The efficiency of this reaction can be influenced by the choice of solvent and the presence of additives. For instance, the use of L-proline as an additive has been shown to promote the Rosenmund-von Braun reaction at lower temperatures, making it compatible with more sensitive substrates. google.com
These classical methods offer robust pathways to the 3,5-dimethylbenzonitrile core, with the choice of method often depending on the availability and cost of the starting materials.
Formation of the Nitrile Moiety from Precursors
The nitrile functional group can also be introduced through the transformation of other functionalities on the benzene ring. A notable example is the conversion of an aldehyde to a nitrile. For instance, 3,5-dimethyl-4-hydroxybenzaldehyde (B108906) can be reacted with hydroxylamine (B1172632) hydrochloride to form an oxime intermediate, which is then dehydrated to yield 4-hydroxy-3,5-dimethylbenzonitrile. organic-chemistry.org This one-pot synthesis can be optimized for high yields, particularly when conducted in a solvent like N,N-dimethylformamide (DMF). google.com Microwave-assisted synthesis has also been shown to improve both the yield and purity of the product in this transformation. organic-chemistry.org
Another general method for nitrile formation is the dehydration of a primary amide. While not a direct route to the core in this specific context without additional steps, the conversion of a carboxylic acid to an amide, followed by dehydration using reagents like phosphorus pentoxide or thionyl chloride, represents a fundamental and widely applicable method for nitrile synthesis. researchgate.net
The following table summarizes key reactions for the formation of the benzonitrile core, with data from analogous systems.
| Reaction | Starting Material | Reagents | Product | Yield | Reference |
|---|---|---|---|---|---|
| Sandmeyer Reaction | 3,5-Dimethoxyaniline | NaNO₂, H₂SO₄, KI | Iodine-substituted methoxy (B1213986) ether | 75% | |
| Rosenmund-von Braun Reaction | Aryl Bromides | CuCN, L-proline, DMF | Aryl Nitriles | Good to Excellent | google.com |
| Nitrile formation from Aldehyde | 3,5-dimethyl-4-hydroxybenzaldehyde | Hydroxylamine hydrochloride, DMF | 3,5-dimethyl-4-hydroxybenzonitrile | 93% | google.com |
Selective Introduction and Manipulation of the Chloromethyl Group
The introduction of the chloromethyl group at the 4-position of the 3,5-dimethylbenzonitrile core requires high selectivity to avoid reaction at the other two methyl groups. This can be achieved through directed chlorination of a suitable precursor or by transforming a pre-installed functional group.
Directed Chlorination Techniques of Methyl Substituents
Direct chlorination of a methyl group on an aromatic ring often proceeds via a free-radical mechanism. Benzylic C-H bonds are particularly susceptible to radical halogenation due to their lower bond dissociation energy compared to other C-H bonds. organic-chemistry.org This reaction is typically initiated by UV light or a radical initiator in the presence of a chlorinating agent such as N-chlorosuccinimide (NCS) or trichloroisocyanuric acid (TCCA). chemicalbook.com For a substrate like 3,4,5-trimethylbenzonitrile, selective chlorination at the 4-methyl position would be challenging due to the similar reactivity of the other methyl groups.
To achieve higher selectivity, catalyst-based systems have been developed. A noteworthy example is the copper-catalyzed benzylic C-H chlorination using N-fluorobenzenesulfonimide (NFSI) as the oxidant and a chloride source. This method has demonstrated high benzylic site-selectivity compared to traditional radical-chain chlorination methods. organic-chemistry.org Another approach involves visible light-mediated chlorination. For instance, various substituted toluenes can be converted to benzyl (B1604629) chlorides using N,N-dichloroacetamide as the chlorinating agent under visible light, offering a metal-free alternative. researchgate.net
The table below presents data for selective benzylic chlorination in related systems.
| Method | Substrate | Reagents | Product | Yield | Reference |
|---|---|---|---|---|---|
| Cu-Catalyzed C-H Chlorination | Alkyl arenes | CuICl/bis(oxazoline), NFSI, KCl | Benzylic chlorides | Good | organic-chemistry.org |
| Visible Light-Mediated Chlorination | Toluene (B28343) | N,N-dichloroacetamide, visible light | Benzyl chloride | 74% | researchgate.net |
| Radical Initiated Chlorination | Benzylic Hydrocarbons | Trichloroisocyanuric acid (TCCA), N-hydroxyphthalimide (NHPI) | Benzylic chlorides | Moderate to Good | chemicalbook.com |
Transformative Routes to Install the Chloromethyl Functionality
An alternative to direct chlorination is the transformation of a pre-existing functional group at the 4-position. A common precursor is the corresponding benzyl alcohol, 4-(hydroxymethyl)-3,5-dimethylbenzonitrile. This alcohol can be synthesized by the reduction of the corresponding aldehyde or carboxylic acid. The conversion of the benzyl alcohol to the benzyl chloride can be achieved under mild and selective conditions. For example, a rapid and high-yielding chlorination of benzylic alcohols has been reported using 2,4,6-trichloro-1,3,5-triazine (TCT) in the presence of dimethyl sulfoxide (B87167) (DMSO). These neutral reaction conditions are compatible with a variety of functional groups.
Another transformative route is through halogen exchange. If the corresponding 4-(bromomethyl)-3,5-dimethylbenzonitrile (B3093552) is available, it can potentially be converted to the desired chloromethyl compound. Such halogen exchange reactions can be facilitated by various chloride sources, sometimes in the presence of a catalyst.
Optimization of Synthetic Routes and Process Efficiency
The industrial viability of any synthetic route depends on its efficiency, which is often improved through careful optimization of reaction conditions. Key parameters for optimization include temperature, solvent, catalyst, and reaction time.
For benzylic halogenations, the choice of solvent can significantly influence the selectivity of the reaction. Non-polar solvents often favor side-chain halogenation, while polar solvents can promote competing ring halogenation. The reaction temperature is another critical factor; higher temperatures can increase the reaction rate but may lead to the formation of undesired byproducts. The use of specific catalysts or initiators can also enhance the selectivity and efficiency of the reaction.
In the case of the Rosenmund-von Braun reaction, optimization can involve the use of additives to lower the high reaction temperatures typically required. As mentioned earlier, L-proline has been identified as an effective additive for this purpose. google.com The use of ionic liquids as a reaction medium has also been explored to facilitate catalyst recycling and product isolation.
For the Sandmeyer reaction, process intensification techniques such as continuous flow reactors can offer significant advantages over traditional batch processes. These can lead to improved safety, better temperature control, and higher yields due to the rapid mixing and precise control of reaction parameters.
Principles of Green Chemistry in Synthesis Design
The application of the 12 Principles of Green Chemistry provides a foundational framework for designing sustainable synthetic routes to 4-(chloromethyl)-3,5-dimethylbenzonitrile. nih.gov These principles advocate for a holistic approach to minimizing the environmental impact of chemical processes. nih.gov
Waste Prevention and Atom Economy : Traditional chlorination methods, such as the radical chlorination of 3,4,5-trimethylbenzonitrile using reagents like N-chlorosuccinimide (NCS), often generate stoichiometric amounts of byproducts. Atom economy, a concept developed to measure the efficiency of a reaction in converting reactant atoms to the desired product, is a key metric. rsc.org An ideal synthesis would have a 100% atom economy, a characteristic of addition or rearrangement reactions. rsc.orgjocpr.com Substitution reactions, like benzylic chlorination, inherently have lower atom economies due to the formation of leaving groups or byproducts. rsc.orgrsc.org
Less Hazardous Syntheses and Safer Solvents : A primary goal is to replace hazardous reagents and solvents. For instance, using elemental chlorine is highly effective but poses significant safety risks. Alternative chlorinating agents like sulfuryl chloride or NCS are often used, but the development of catalytic systems that use safer chlorine sources is a key research area. organic-chemistry.org The replacement of chlorinated solvents (e.g., carbon tetrachloride) with greener alternatives such as water, supercritical fluids, or certain ionic liquids can drastically reduce the environmental footprint of the synthesis. nih.govnih.gov
Energy Efficiency and Catalysis : Many classic organic reactions require significant energy input for heating or cooling. Designing syntheses that operate at ambient temperature and pressure is a core principle of green chemistry. nih.gov The use of catalytic reagents in place of stoichiometric ones is paramount. Catalysts offer pathways with lower activation energies, enabling milder reaction conditions and often leading to higher selectivity, thereby reducing waste and energy consumption. nih.gov
To quantify the "greenness" of a synthesis, several metrics have been developed beyond atom economy. The Environmental Factor (E-Factor) and Process Mass Intensity (PMI) provide a more comprehensive assessment by accounting for all materials used in a process, including solvents, reagents, and workup chemicals. nih.gov A lower E-Factor or PMI value indicates a more environmentally friendly process.
| Green Chemistry Metric | Definition | Ideal Value | Relevance to Synthesis Design |
|---|---|---|---|
| Atom Economy (AE) | (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100% | 100% | Measures the intrinsic efficiency of a reaction in converting reactant atoms into the final product. |
| Environmental Factor (E-Factor) | Total Mass of Waste / Mass of Product | 0 | Accounts for all waste generated, including solvent losses and byproduct formation, providing a holistic view of the process's environmental impact. nih.gov |
| Process Mass Intensity (PMI) | Total Mass Input (Reactants, Solvents, etc.) / Mass of Product | 1 | A key metric in the pharmaceutical industry that highlights the overall material efficiency of a manufacturing process. nih.gov |
| Reaction Mass Efficiency (RME) | Mass of Isolated Product / Total Mass of Reactants | 100% | Considers chemical yield and stoichiometry, offering a more practical measure of a reaction's efficiency than atom economy alone. mygreenlab.orgcareerchem.com |
Innovative Catalytic Methodologies for Enhanced Synthesis
Recent advancements have focused on catalytic routes for benzylic chlorination, which offer significant improvements in efficiency, selectivity, and safety. These methods often operate under milder conditions and can reduce the reliance on stoichiometric and hazardous reagents.
One promising approach is the use of photocatalysis. Visible-light-mediated benzylic C-H chlorination can be achieved using photocatalysts combined with a safe chlorine source like N-chlorosuccinimide. organic-chemistry.org This method avoids the high temperatures or UV irradiation required in traditional radical reactions and demonstrates high functional group tolerance. organic-chemistry.org
Lewis acid catalysis also presents a viable pathway. For instance, the conversion of benzylic alcohols to benzyl chlorides can be catalyzed by various Lewis acids under mild conditions. organic-chemistry.org A highly chemoselective and rapid chlorination of benzyl alcohols has been reported using 2,4,6-trichloro-1,3,5-triazine (TCT) in the presence of dimethyl sulfoxide (DMSO), proceeding under neutral conditions that are compatible with acid-sensitive functional groups. organic-chemistry.org Similarly, zinc(II) salts have been shown to be highly effective catalysts for the synthesis of chloroalkyl ethers from acetals and acid halides, a reaction type that shares mechanistic features with certain chlorination pathways. organic-chemistry.org
| Catalytic Method | Typical Catalyst | Chlorine Source | Key Advantages | Reference |
|---|---|---|---|---|
| Photocatalysis | Acr+-Mes (acridinium salt) | N-Chlorosuccinimide (NCS) | Mild conditions (visible light, room temp.), scalable, effective for electron-deficient substrates. | organic-chemistry.org |
| DMSO Catalysis | Dimethyl Sulfoxide (DMSO) | 2,4,6-Trichloro-1,3,5-triazine (TCT) | Rapid, high-yielding, neutral conditions, highly chemoselective for benzyl alcohols. | organic-chemistry.org |
| Lewis Acid Catalysis | InCl3 or Zinc(II) salts | Chlorodimethylsilane or Acid Halides | Mild conditions, applicable to alcohols and acetals, high yields. | organic-chemistry.orgorganic-chemistry.org |
| Clay Catalysis | Montmorillonite (Na+-exchanged) | Trimethylsilyl chloride (TMSCl) | Practical, efficient, utilizes trace water to generate HCl in situ for carbenium ion formation. | organic-chemistry.org |
These innovative methods represent a significant step forward, providing pathways to this compound that are more aligned with the principles of green chemistry.
Chemo-, Regio-, and Stereoselective Considerations in Analogous Syntheses
While this compound is an achiral molecule with a defined substitution pattern, understanding the principles of selectivity is crucial when designing syntheses for it or its more complex analogs.
Chemoselectivity refers to the ability to react with one functional group in the presence of others. slideshare.net In a potential precursor like 3,5-dimethyl-4-ethylbenzonitrile, a chemoselective reaction would be required to chlorinate the benzylic position of the methyl group over the benzylic position of the ethyl group, or vice-versa. The benzylic C-H bonds of the ethyl group are slightly weaker, which could favor chlorination at that site under radical conditions. libretexts.org Alternatively, if the molecule contained a benzyl alcohol and a simple alkyl alcohol, methods have been developed that selectively chlorinate the benzyl alcohol under neutral conditions, leaving the aliphatic alcohol untouched. organic-chemistry.org
Regioselectivity is the preference for reaction at one position over another. slideshare.net Consider the synthesis of a chloromethyl derivative from an unsymmetrical dimethylbenzonitrile, such as 2,3-dimethylbenzonitrile. Radical benzylic halogenation would likely yield a mixture of 2-(chloromethyl)-3-methylbenzonitrile and 3-(chloromethyl)-2-methylbenzonitrile. The ratio of these products would be influenced by both statistical factors and the relative stability of the intermediate benzylic radicals, which can be affected by steric hindrance and electronic effects from the cyano group. numberanalytics.com
Stereoselectivity becomes a factor when a reaction can produce multiple stereoisomers and shows a preference for one. Although the target compound is achiral, an analogous reaction, such as the chlorination of 3,5-dimethyl-4-ethylbenzonitrile at the ethyl group's benzylic position, would create a new stereocenter. A free radical pathway for this halogenation would likely proceed through a planar radical intermediate, leading to a racemic mixture of the (R) and (S) enantiomers. numberanalytics.com Achieving stereoselectivity would require a different approach, such as an enantioselective catalytic method or starting from a chiral precursor, where the reaction mechanism (e.g., SN2) could lead to an inversion of configuration. organic-chemistry.orgnih.gov
Reactivity and Mechanistic Investigations of 4 Chloromethyl 3,5 Dimethylbenzonitrile
Chemical Transformations Involving the Chloromethyl Functionality
The primary site of reactivity in 4-(chloromethyl)-3,5-dimethylbenzonitrile is the benzylic carbon atom bonded to chlorine. This C-Cl bond is susceptible to cleavage, facilitating reactions with a wide array of nucleophiles and participation in radical processes.
Nucleophilic Substitution Reactions
The chloromethyl group of this compound readily undergoes nucleophilic substitution, typically proceeding through an S\N2 mechanism. The rate and outcome of these reactions are influenced by the nature of the nucleophile, the solvent, and the reaction conditions.
Reactions of this compound with oxygen-centered nucleophiles, such as alkoxides and carboxylates, lead to the formation of ethers and esters, respectively. For instance, treatment with sodium methoxide (B1231860) in a suitable solvent like methanol (B129727) or tetrahydrofuran (B95107) would yield 4-(methoxymethyl)-3,5-dimethylbenzonitrile. Similarly, reaction with a carboxylate salt, such as sodium acetate, would produce 4-((acetyloxy)methyl)-3,5-dimethylbenzonitrile. The general scheme for these reactions involves the attack of the oxygen nucleophile on the electrophilic benzylic carbon, with the concurrent departure of the chloride leaving group.
Table 1: Examples of Reactions with Oxygen-Centred Nucleophiles
| Nucleophile | Reagent | Product |
|---|---|---|
| Methoxide | Sodium Methoxide (NaOCH₃) | 4-(Methoxymethyl)-3,5-dimethylbenzonitrile |
| Ethoxide | Sodium Ethoxide (NaOCH₂CH₃) | 4-(Ethoxymethyl)-3,5-dimethylbenzonitrile |
| Acetate | Sodium Acetate (NaOAc) | 4-((Acetyloxy)methyl)-3,5-dimethylbenzonitrile |
A variety of nitrogen-containing nucleophiles, including ammonia (B1221849), primary and secondary amines, and azides, can displace the chloride from this compound to form new carbon-nitrogen bonds. The reaction with ammonia would yield 4-(aminomethyl)-3,5-dimethylbenzonitrile, while reactions with primary and secondary amines would result in the formation of the corresponding secondary and tertiary amines. The use of sodium azide (B81097) provides a route to 4-(azidomethyl)-3,5-dimethylbenzonitrile, a useful intermediate for the synthesis of other nitrogen-containing compounds.
Table 2: Examples of Reactions with Nitrogen-Centred Nucleophiles
| Nucleophile | Reagent | Product |
|---|---|---|
| Ammonia | NH₃ | 4-(Aminomethyl)-3,5-dimethylbenzonitrile |
| Methylamine | CH₃NH₂ | 4-((Methylamino)methyl)-3,5-dimethylbenzonitrile |
| Dimethylamine | (CH₃)₂NH | 4-(((Dimethylamino)methyl)-3,5-dimethylbenzonitrile |
Sulfur-based nucleophiles, such as thiols and thiourea, are effective for the formation of carbon-sulfur bonds with this compound. The reaction with a thiol, in the presence of a base to generate the thiolate, would produce a thioether. For example, reacting this compound with ethanethiol (B150549) and a base like sodium hydroxide (B78521) would yield 4-((ethylthio)methyl)-3,5-dimethylbenzonitrile. Thiourea can also be employed to form an isothiouronium salt, which can then be hydrolyzed to the corresponding thiol.
Table 3: Examples of Reactions with Sulfur-Centred Nucleophiles
| Nucleophile | Reagent | Product |
|---|---|---|
| Ethanethiolate | Ethanethiol (CH₃CH₂SH) + Base | 4-((Ethylthio)methyl)-3,5-dimethylbenzonitrile |
| Thiophenolate | Thiophenol (C₆H₅SH) + Base | 4-((Phenylthio)methyl)-3,5-dimethylbenzonitrile |
Carbon-centered nucleophiles, such as cyanide ions and enolates derived from β-dicarbonyl compounds, can be used to form new carbon-carbon bonds. The reaction with sodium or potassium cyanide would extend the carbon chain by one, yielding (4-cyano-2,6-dimethylphenyl)acetonitrile. Alkylation of soft carbon nucleophiles, like the enolate of diethyl malonate, would proceed efficiently in the presence of a suitable base to give diethyl 2-((4-cyano-2,6-dimethylphenyl)methyl)malonate.
Table 4: Examples of Reactions with Carbon-Centred Nucleophiles
| Nucleophile | Reagent | Product |
|---|---|---|
| Cyanide | Sodium Cyanide (NaCN) | (4-Cyano-2,6-dimethylphenyl)acetonitrile |
Radical Processes and Related Reaction Pathways
While nucleophilic substitution is the most common reaction pathway for benzylic chlorides, radical reactions can also occur under specific conditions, typically involving radical initiators or photolysis. The benzylic C-H bonds of the methyl groups are also potential sites for radical halogenation, but the chloromethyl group itself can participate in radical processes. For instance, reductive cleavage of the C-Cl bond can be achieved using radical reducing agents like tributyltin hydride in the presence of a radical initiator such as azobisisobutyronitrile (AIBN), which would lead to the formation of 3,4,5-trimethylbenzonitrile. Electron transfer from a suitable donor to this compound could also generate a benzyl (B1604629) radical, which could then undergo various coupling or trapping reactions. However, specific studies detailing these radical pathways for this particular compound are not extensively documented in the literature.
Elimination Reactions and Controlled Byproduct Formation
The chloromethyl group, being a primary benzylic halide, is susceptible to elimination reactions, particularly in the presence of a base. This reaction typically proceeds via an E2 (bimolecular elimination) mechanism, where a base abstracts a proton from the methyl group while the chloride ion departs simultaneously. The primary product of such a reaction would be the corresponding styrene (B11656) derivative, 4-vinyl-3,5-dimethylbenzonitrile.
The choice of base and reaction conditions is crucial for controlling the outcome and minimizing byproduct formation. Strong, sterically hindered bases are often employed to favor elimination over substitution (SN2) pathways. Common byproducts can include the corresponding benzyl alcohol or ether derivatives if nucleophilic substitution occurs with hydroxide or alkoxide ions present in the reaction mixture. Careful control of temperature and reactant stoichiometry is essential to maximize the yield of the desired elimination product and suppress the formation of these undesired substances.
Reactivity Profiles of the Nitrile Moiety
The nitrile (-C≡N) group is a versatile functional group that can undergo a wide array of transformations, significantly contributing to the synthetic utility of this compound.
The nitrile group can be reduced to either a primary amine or an aldehyde, depending on the reagents and conditions employed.
Reduction to Amines: Catalytic hydrogenation (e.g., using H₂ gas with catalysts like Palladium, Platinum, or Nickel) or chemical reduction with strong hydride reagents such as lithium aluminum hydride (LiAlH₄) can fully reduce the nitrile to a primary amine. This transformation yields 4-(aminomethyl)-3,5-dimethylbenzyl chloride, although the chloromethyl group may also be susceptible to reduction under certain harsh conditions.
Reduction to Aldehydes: Partial reduction of the nitrile to an aldehyde can be achieved using milder reducing agents that can be stopped at the intermediate imine stage, which is then hydrolyzed. A common reagent for this transformation is Diisobutylaluminium hydride (DIBAL-H), typically used at low temperatures to prevent over-reduction to the amine. This process would yield 4-formyl-3,5-dimethylbenzyl chloride. nih.gov
Table 1: Reductive Transformations of the Nitrile Group
| Transformation | Reagent(s) | Product |
| Full Reduction | LiAlH₄ or H₂/Catalyst | Primary Amine |
| Partial Reduction | DIBAL-H, then H₂O | Aldehyde |
The nitrile group can be hydrolyzed under acidic or basic conditions to form a carboxylic acid or an amide. nih.govoatext.com
Partial Hydrolysis to Amide: Careful control of reaction conditions, such as using concentrated sulfuric acid or employing base-mediated hydration (e.g., with NaOH), can selectively hydrolyze the nitrile to the corresponding amide, 4-(chloromethyl)-3,5-dimethylbenzamide. oatext.com This reaction is a valuable method for synthesizing amide derivatives. nih.gov
Complete Hydrolysis to Carboxylic Acid: More vigorous conditions, such as prolonged heating with strong acid or base, will lead to the complete hydrolysis of the nitrile group, past the amide intermediate, to form 4-(chloromethyl)-3,5-dimethylbenzoic acid.
One of the most significant reactions of nitriles is their participation in [3+2] cycloaddition reactions to form five-membered heterocycles. nih.gov A prominent example is the synthesis of tetrazoles, which are important structural motifs in medicinal chemistry, often serving as bioisosteres for carboxylic acids. nih.govbeilstein-journals.org
The reaction of this compound with an azide source, such as sodium azide (NaN₃), often in the presence of a Lewis acid or an ammonium (B1175870) salt (e.g., NH₄Cl), leads to the formation of 5-(4-(chloromethyl)-3,5-dimethylphenyl)-1H-tetrazole. organic-chemistry.orggoogle.com This transformation proceeds through a 1,3-dipolar cycloaddition mechanism. nih.gov The reaction conditions can be optimized using various catalysts and solvents to achieve high yields. organic-chemistry.org
While less common than hydrolysis or reduction, the nitrile group can undergo transamidation reactions. In these processes, the nitrile is activated and reacts with an amine to form a new C-N bond, effectively exchanging the nitrogen of the nitrile. This can be a useful method for the synthesis of substituted amidines. Catalysis, often by Lewis acids or transition metals, is typically required to facilitate this transformation.
Aromatic Ring Reactivity and Stability Considerations
The aromatic ring of this compound is subject to electrophilic aromatic substitution (EAS) reactions. The reactivity and regioselectivity of these substitutions are governed by the directing effects of the substituents already present on the ring. msu.edumsu.edu
Directing Effects:
Methyl Groups (-CH₃): The two methyl groups at positions 3 and 5 are ortho, para-directing and weakly activating due to hyperconjugation and inductive effects.
Chloromethyl Group (-CH₂Cl): This group is weakly deactivating due to the inductive effect of the electronegative chlorine atom, and it is also ortho, para-directing. quora.com
Nitrile Group (-CN): The nitrile group is strongly deactivating and a meta-director due to its strong electron-withdrawing inductive and resonance effects.
Table 2: Summary of Substituent Effects on the Aromatic Ring
| Substituent | Position(s) | Electronic Effect | Directing Effect |
| -CH₃ | 3, 5 | Weakly Activating | Ortho, Para |
| -CH₂Cl | 4 | Weakly Deactivating | Ortho, Para |
| -CN | 1 | Strongly Deactivating | Meta |
Electrophilic Aromatic Substitution Reactivity
The reactivity of this compound towards electrophilic aromatic substitution is dictated by the electronic effects of the three substituents on the benzene (B151609) ring: the chloromethyl group (-CH₂Cl), the two methyl groups (-CH₃), and the nitrile group (-CN). The interplay of these groups determines the rate and regioselectivity of the substitution.
The two methyl groups at positions 3 and 5 are activating groups and ortho-, para-directors due to their electron-donating inductive and hyperconjugation effects. libretexts.org The nitrile group at position 1 is a deactivating group and a meta-director because of its strong electron-withdrawing inductive and resonance effects. libretexts.org The chloromethyl group at position 4 is weakly deactivating due to the electron-withdrawing inductive effect of the chlorine atom. libretexts.org
Considering the positions of these substituents, the available positions for electrophilic attack are carbons 2 and 6. Both positions are ortho to the nitrile group (a meta-director) and ortho to one methyl group and para to the other (ortho-, para-directors). The directing effects of the substituents are therefore in conflict. However, the powerful deactivating nature of the nitrile group will significantly reduce the nucleophilicity of the aromatic ring, making electrophilic aromatic substitution reactions challenging to carry out. The activating effect of the two methyl groups may not be sufficient to overcome the deactivation by the nitrile and chloromethyl groups.
Should a reaction occur, the electrophile would most likely substitute at positions 2 or 6. This is because these positions are activated by the two methyl groups. The deactivating effect of the nitrile group is felt most strongly at the ortho positions (2 and 6), but the combined activating effect of the two methyl groups might still direct the electrophile to these sites.
Oxidative and Reductive Transformations of the Aromatic Core
The aromatic core of this compound possesses substituents that can undergo various oxidative and reductive transformations.
Oxidative Transformations:
The benzylic hydrogens on the methyl groups and the chloromethyl group are susceptible to oxidation under strong oxidizing conditions. libretexts.orglibretexts.org Oxidation of the methyl groups with reagents like potassium permanganate (B83412) (KMnO₄) or chromic acid would likely lead to the formation of carboxylic acids. However, the chloromethyl group can also be oxidized. For instance, benzylic halides can be converted to the corresponding aldehydes or ketones. nih.gov The presence of the electron-withdrawing nitrile group might make the oxidation of the aromatic ring itself more difficult.
Reductive Transformations:
The nitrile group can be reduced to a primary amine (-CH₂NH₂) using various reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This transformation would significantly alter the electronic properties of the molecule, converting an electron-withdrawing group into an electron-donating one.
Catalytic hydrogenation can also affect the chloromethyl group, potentially leading to hydrodehalogenation to yield 3,4,5-trimethylbenzonitrile. The aromatic ring itself can be reduced under harsh hydrogenation conditions (high pressure and temperature with catalysts like rhodium or ruthenium), but this typically requires forcing conditions.
Comprehensive Mechanistic Elucidation of Key Reactions
Identification and Characterization of Reaction Intermediates
The elucidation of reaction mechanisms involving this compound would rely on the identification and characterization of key reaction intermediates.
For an SN2 mechanism , the reaction proceeds through a single transition state without the formation of a discrete intermediate. The steric hindrance around the benzylic carbon, which is relatively low for a -CH₂Cl group, would be a key factor.
In electrophilic aromatic substitution reactions , the key intermediate is a resonance-stabilized carbocation known as an arenium ion or sigma complex. msu.edu The stability of this intermediate is crucial in determining the reaction rate and the position of substitution. The substituents on the ring play a significant role in stabilizing or destabilizing this intermediate. For this compound, the methyl groups would stabilize the positive charge in the arenium ion, particularly when the electrophile attacks at the ortho or para positions relative to them. The nitrile and chloromethyl groups would destabilize the arenium ion.
Kinetic and Thermodynamic Parameters of Reaction Pathways
Studies on the solvolysis of substituted benzyl chlorides have shown that electron-donating groups accelerate the reaction by stabilizing the developing positive charge in the transition state (for both SN1 and SN2-like mechanisms), while electron-withdrawing groups retard the reaction. nih.gov
The Hammett equation, log(k/k₀) = σρ, is often used to correlate the reaction rates of substituted aromatic compounds. In this equation, k is the rate constant for the substituted compound, k₀ is the rate constant for the unsubstituted compound, σ is the substituent constant (which depends on the nature and position of the substituent), and ρ is the reaction constant (which is characteristic of the reaction). For the solvolysis of benzyl chlorides, the reaction constant ρ is negative, indicating that electron-donating groups (with negative σ values) increase the reaction rate.
Based on the substituent constants (σp for para-substituents and σm for meta-substituents), the nitrile group is strongly electron-withdrawing (σp = +0.66), the methyl group is electron-donating (σp = -0.17), and the chloromethyl group is weakly electron-withdrawing (σp ≈ +0.18). The combined effect of these substituents on the solvolysis rate of this compound would be a balance of these opposing electronic influences.
| Substituent (para) | σₚ | Relative Rate of Solvolysis of p-Substituted Benzyl Chlorides (in 80% aqueous acetone (B3395972) at 25°C) |
| -OCH₃ | -0.27 | 3300 |
| -CH₃ | -0.17 | 18.5 |
| -H | 0.00 | 1.00 |
| -Cl | +0.23 | 0.29 |
| -NO₂ | +0.78 | 0.00012 |
This table presents generalized data for illustrative purposes and is compiled from various sources on physical organic chemistry. The exact values can vary with reaction conditions.
The data in the table illustrates that electron-donating groups like methoxy (B1213986) and methyl significantly increase the rate of solvolysis compared to unsubstituted benzyl chloride, while electron-withdrawing groups like chloro and nitro drastically decrease the rate. For this compound, the presence of two activating methyl groups would compete with the deactivating effects of the nitrile and chloromethyl groups. A quantitative prediction of its reactivity would require experimental kinetic studies.
4 Chloromethyl 3,5 Dimethylbenzonitrile As a Versatile Precursor in Advanced Organic Synthesis
Synthesis of Complex Aromatic and Heterocyclic Architectures
The strategic placement of the reactive chloromethyl group on the benzonitrile (B105546) scaffold enables its use in a variety of cyclization reactions to form heterocyclic compounds containing nitrogen, oxygen, or sulfur atoms. These heterocycles are significant structural motifs in medicinal chemistry and materials science.
The benzylic chloride functionality of 4-(chloromethyl)-3,5-dimethylbenzonitrile is a potent alkylating agent for nitrogen nucleophiles, facilitating the synthesis of a wide array of nitrogen-containing heterocycles. This typically involves the N-alkylation of a pre-existing heterocyclic core or a cyclization reaction where the chloromethyl group is incorporated into the newly formed ring.
For instance, the reaction with hydrazine (B178648) or its derivatives can lead to the formation of pyridazine (B1198779) structures. Similarly, substituted pyrazoles can be synthesized by reacting the precursor with appropriate hydrazine-containing synthons. Another key reaction is the alkylation of triazole rings, where the nitrogen of the triazole acts as a nucleophile, displacing the chloride to form a stable C-N bond and linking the 4-cyano-2,6-dimethylbenzyl moiety to the heterocyclic core. The general mechanism involves the nucleophilic attack of a nitrogen atom on the electrophilic benzylic carbon, leading to the displacement of the chloride leaving group.
Table 1: Representative Synthesis of Nitrogen-Containing Heterocycles The following table illustrates plausible synthetic routes based on the known reactivity of benzylic chlorides.
| Target Heterocycle | Co-reactant | General Conditions | Product Structure |
|---|---|---|---|
| Pyrazole Derivative | 3,5-Dimethylpyrazole | Base (e.g., K₂CO₃), Solvent (e.g., Acetonitrile) | 1-(4-Cyano-2,6-dimethylbenzyl)-3,5-dimethyl-1H-pyrazole |
| Pyridazine Derivative | Hydrazine | Base, Solvent (e.g., Ethanol) | Substituted Dihydropyridazine |
Oxygen-containing heterocycles, such as furans and pyrans, can be synthesized using this compound as a starting material, primarily through reactions involving oxygen nucleophiles. A prominent method is the Williamson ether synthesis, where an alkoxide attacks the benzylic carbon to form an ether linkage, which can be part of a cyclic structure.
For example, an intramolecular Williamson ether synthesis can be designed by first reacting the chloromethyl group with a molecule containing both a hydroxyl group and another functional group suitable for cyclization. More directly, reaction with a diol or a phenol (B47542) derivative bearing a hydroxyl group in a suitable position can lead to the formation of cyclic ethers. The synthesis of benzofuran (B130515) derivatives, for instance, can be envisioned by reacting the precursor with a substituted phenol, followed by a subsequent ring-closing step.
Table 2: Representative Synthesis of Oxygen-Containing Heterocycles The following table illustrates plausible synthetic routes based on established methodologies like the Williamson ether synthesis.
| Target Heterocycle | Co-reactant | General Conditions | Product Structure |
|---|---|---|---|
| Dihydrobenzofuran | Catechol (1,2-dihydroxybenzene) | Strong Base (e.g., NaOH), Phase-transfer catalyst | 2,3-Dihydro-1,4-benzodioxine derivative |
Analogous to the synthesis of oxygen heterocycles, sulfur-containing rings like thiophenes and thiopyrans can be constructed by leveraging the reactivity of the chloromethyl group with sulfur nucleophiles. The high nucleophilicity of sulfur compounds makes these reactions efficient.
A common strategy involves the reaction of this compound with a sulfur source, such as sodium sulfide (B99878) or thiourea, to form a benzyl (B1604629) thiol intermediate. This intermediate can then undergo cyclization with a suitable dielectrophile to form the desired heterocyclic ring. Alternatively, direct reaction with a molecule already containing a thiol group and another reactive site can lead to a one-pot cyclization. For example, reaction with a mercapto-ketone or mercapto-ester could be used to build thiophene (B33073) or benzothiopyran frameworks.
Table 3: Representative Synthesis of Sulfur-Containing Heterocycles The following table illustrates plausible synthetic routes based on the reactivity of benzylic chlorides with sulfur nucleophiles.
| Target Heterocycle | Co-reactant | General Conditions | Product Structure |
|---|---|---|---|
| Benzothiophene | Thiophenol | Base (e.g., K₂CO₃), followed by cyclization catalyst | Substituted Benzothiophene |
Construction of Highly Functionalized Aromatic Scaffolds
Beyond heterocycle synthesis, the unique reactivity of this compound allows for its use in building more complex and highly decorated aromatic structures.
The chloromethyl group is an excellent handle for introducing a wide variety of functional groups onto the benzonitrile core via nucleophilic substitution reactions (Sₙ2). This allows for the straightforward synthesis of a library of derivatives with tailored electronic and steric properties.
The chloride is readily displaced by a range of nucleophiles. For example, reaction with sodium azide (B81097) yields the corresponding benzyl azide, a precursor for amines or triazoles. Treatment with potassium cyanide introduces a second nitrile group, forming a cyanomethyl derivative. Ether and thioether linkages can be easily formed by reacting with alkoxides and thiolates, respectively. These transformations are typically high-yielding and demonstrate the power of this precursor for creating molecular diversity from a common starting material.
Table 4: Nucleophilic Substitution Reactions to Form Poly-functionalized Derivatives
| Nucleophile | Reagent Example | Product Functional Group |
|---|---|---|
| Azide | Sodium Azide (NaN₃) | -CH₂N₃ |
| Cyanide | Potassium Cyanide (KCN) | -CH₂CN |
| Hydroxide (B78521) | Sodium Hydroxide (NaOH) | -CH₂OH |
| Alkoxide | Sodium Methoxide (B1231860) (NaOCH₃) | -CH₂OCH₃ |
The construction of bridged and polycyclic aromatic systems represents a significant challenge in organic synthesis. This compound can serve as a key building block in these syntheses, most notably through Friedel-Crafts alkylation reactions. mt.comyoutube.comyoutube.com
In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), the chloromethyl group acts as a potent electrophile that can alkylate another aromatic ring. mt.com For instance, reacting this compound with an aromatic compound like benzene (B151609) or toluene (B28343) results in the formation of a diarylmethane structure, effectively creating a "bridge" between two aromatic systems. This reaction proceeds via the formation of a benzylic carbocation (or a Lewis acid-complexed intermediate), which then undergoes electrophilic aromatic substitution on the second aromatic ring. mt.comyoutube.com This methodology provides a direct route to complex, multi-ring scaffolds that are of interest in materials science and supramolecular chemistry.
Table 5: Representative Friedel-Crafts Alkylation Reaction
| Aromatic Substrate | Lewis Acid Catalyst | Product Type |
|---|---|---|
| Benzene | AlCl₃ | 4-(Phenylmethyl)-3,5-dimethylbenzonitrile |
| Toluene | FeCl₃ | 4-(Methylphenyl)methyl-3,5-dimethylbenzonitrile |
Role in the Synthesis of Advanced Materials Precursors
This compound is a strategically functionalized aromatic compound poised for significant applications in the synthesis of advanced materials. Its unique structure, featuring a reactive chloromethyl group, a nitrile moiety, and dimethyl substituents on a benzene ring, offers a versatile platform for constructing complex molecular architectures. The benzylic chloride provides a highly reactive site for nucleophilic substitution, allowing for the covalent attachment of this building block to other molecules or polymer chains. Simultaneously, the electron-withdrawing nature of the nitrile group and the steric influence of the methyl groups can be exploited to fine-tune the electronic and physical properties of resulting materials.
Monomer and Polymer Applications in Material Science
While direct polymerization of this compound is not typical, its true value lies in its use as a functional precursor for creating novel monomers or for modifying existing polymers. The reactive chloromethyl group is the key to its utility in this domain.
One potential pathway involves the chemical modification of the chloromethyl group to introduce a polymerizable moiety. For instance, it can be converted into a vinyl group, creating a custom styrene-like monomer. This transformation allows the core structure of 3,5-dimethylbenzonitrile (B1329614) to be incorporated into polymer backbones via standard polymerization techniques like free-radical polymerization.
A more direct application is in post-polymerization modification. Polymers containing nucleophilic side chains can be functionalized by reacting them with this compound. This process grafts the 3,5-dimethylbenzonitrile moiety onto the polymer, thereby altering its chemical and physical properties, such as thermal stability, solubility, and refractive index. This approach is analogous to the well-established use of 4-chloromethyl styrene (B11656) (also known as vinylbenzyl chloride) in synthesizing functional polymers. asianpubs.orgresearchgate.netresearchgate.net In these cases, the chloromethyl group on the polymerized styrene units readily undergoes nucleophilic substitution, allowing for the attachment of various functional groups. asianpubs.orgresearchgate.netresearchgate.net
The incorporation of the dimethylbenzonitrile unit into a polymer can impart specific properties. The nitrile group is polar and can enhance intermolecular interactions, potentially increasing the glass transition temperature (Tg) and modifying the mechanical properties of the material. researchgate.net The methyl groups add steric bulk, which can influence chain packing and solubility.
Table 1: Potential Polymer Architectures Incorporating the this compound Moiety
| Polymer Type | Method of Incorporation | Potential Application |
|---|---|---|
| Polystyrene Derivatives | Copolymerization of a vinyl-functionalized derivative. | Specialty plastics with modified thermal or optical properties. |
| Functionalized Polyacrylates | Post-polymerization modification of polymers containing hydroxyl or amino side-chains. | Advanced coatings, adhesives, or functional films. |
Precursors for Optoelectronic and Responsive Materials
The electronic properties inherent in the benzonitrile structure make this compound an attractive precursor for materials used in optoelectronic devices. Benzonitrile derivatives are known to be components of molecules with interesting photophysical properties, including thermally activated delayed fluorescence (TADF), which is crucial for high-efficiency Organic Light-Emitting Diodes (OLEDs). rsc.org The nitrile group acts as a moderate electron acceptor, and when combined with suitable donor moieties, can lead to the formation of molecules with charge-transfer characteristics. rsc.org
The primary role of this compound in this context is to serve as a reactive building block for synthesizing larger, conjugated systems. The chloromethyl group allows for its attachment to other aromatic or heterocyclic structures that possess electron-donating properties. This modular approach enables the systematic design and synthesis of novel donor-acceptor molecules, where the electronic properties can be tuned by varying the constituent parts. ontosight.ai
Furthermore, the integration of such molecules into polymer matrices or as standalone thin films could lead to the development of responsive materials. For example, materials exhibiting mechanofluorochromism (changes in fluorescence color upon mechanical stress) have been developed from benzonitrile derivatives. rsc.org It is conceivable that by incorporating the this compound unit into appropriate molecular frameworks, new materials that respond to external stimuli like light, heat, or mechanical force could be realized. encyclopedia.pub
Development of Novel Synthetic Building Blocks Derived from this compound
The versatility of this compound is most evident in its potential to be converted into a wide array of other functionalized building blocks. The benzylic chloride is an excellent leaving group, making the compound highly susceptible to nucleophilic substitution reactions (SN2). This reactivity allows for the straightforward replacement of the chlorine atom with a variety of nucleophiles, effectively transforming the chloromethyl group into numerous other functional groups.
This capability enables chemists to use this compound as a common starting material to generate a library of related compounds, each with a unique reactive handle for subsequent synthetic steps. For example, reaction with sodium azide would produce the corresponding benzyl azide, a key component in "click chemistry" via the Huisgen cycloaddition. Reaction with potassium cyanide would introduce a second nitrile group, creating a malononitrile (B47326) derivative precursor.
The table below outlines several potential transformations, demonstrating how this single precursor can be the gateway to a diverse range of novel building blocks for organic synthesis. Each derived compound retains the core 3,5-dimethylbenzonitrile structure while presenting a new functional group for further elaboration.
Table 2: Synthetic Transformations of this compound
| Reagent(s) | Resulting Functional Group | Name of Derived Building Block |
|---|---|---|
| Sodium Hydroxide (NaOH) / H₂O | -CH₂OH (Alcohol) | (4-Cyano-2,6-dimethylphenyl)methanol |
| Sodium Azide (NaN₃) | -CH₂N₃ (Azide) | 4-(Azidomethyl)-3,5-dimethylbenzonitrile |
| Potassium Cyanide (KCN) | -CH₂CN (Nitrile) | 2-(4-Cyano-2,6-dimethylphenyl)acetonitrile |
| Sodium Thiolate (NaSR) | -CH₂SR (Thioether) | 4-((Alkylthio)methyl)-3,5-dimethylbenzonitrile |
| Ammonia (B1221849) (NH₃) | -CH₂NH₂ (Amine) | 4-(Aminomethyl)-3,5-dimethylbenzonitrile |
| Sodium Alkoxide (NaOR) | -CH₂OR (Ether) | 4-(Alkoxymethyl)-3,5-dimethylbenzonitrile |
These derived building blocks are valuable intermediates for the synthesis of pharmaceuticals, agrochemicals, and complex organic materials where the specific arrangement of the cyano and methyl groups on the aromatic ring is desired.
Advanced Spectroscopic and Analytical Methodologies in the Study of 4 Chloromethyl 3,5 Dimethylbenzonitrile and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. For 4-(chloromethyl)-3,5-dimethylbenzonitrile, 1D (¹H and ¹³C) and 2D NMR experiments provide a complete picture of the atomic arrangement and electronic environment.
The ¹H NMR spectrum is expected to show three distinct signals: a singlet for the lone aromatic proton, a singlet for the two equivalent methyl groups, and a singlet for the chloromethyl protons. The chemical shifts are influenced by the electronic effects of the substituents on the benzene (B151609) ring. libretexts.org The aromatic proton is anticipated to appear in the downfield region (δ 7.0-7.5 ppm). The benzylic protons of the chloromethyl group are deshielded by the adjacent chlorine atom and aromatic ring, typically resonating between δ 4.5 and 5.0 ppm. The methyl group protons, being attached to the aromatic ring, would appear further upfield, generally in the δ 2.0-2.5 ppm range. libretexts.org
The ¹³C NMR spectrum provides information on the carbon framework. Key signals would include the nitrile carbon (δ 115-125 ppm), the six aromatic carbons (δ 120-150 ppm), the chloromethyl carbon (δ 40-50 ppm), and the methyl carbons (δ 15-25 ppm). Due to the molecule's symmetry, only four signals are expected for the aromatic carbons. libretexts.org
While 1D NMR provides initial assignments, 2D NMR techniques are crucial for confirming the precise connectivity of atoms within the molecule. youtube.comresearchgate.net
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through two and three bonds. sdsu.edu In the case of this compound, no cross-peaks would be expected in the COSY spectrum, as all proton environments are isolated from each other (i.e., they are all singlets with no adjacent protons to couple with). This lack of correlation is itself a confirmation of the substitution pattern.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). columbia.edu This is essential for assigning the carbon signals definitively. For the target molecule, HSQC would show correlations between the aromatic proton signal and its corresponding aromatic carbon, the methyl proton signal and the methyl carbon, and the chloromethyl proton signal and the chloromethyl carbon.
Table 1: Predicted 2D NMR Correlations for this compound
| Proton Signal (¹H) | HSQC Correlation (¹J_CH) | HMBC Correlations (²J_CH, ³J_CH) |
|---|---|---|
| Ar-H (on C2/C6) | C2/C6 | C1, C3/C5, C4 |
| -CH₃ (on C3/C5) | -CH₃ Carbon | C2/C6, C3/C5, C4 |
| -CH₂Cl (on C4) | -CH₂Cl Carbon | C3/C5, C4 |
Dynamic NMR (DNMR) is employed to study molecular processes that occur on the NMR timescale, such as conformational changes or chemical exchange. unibas.it For derivatives of this compound, particularly those with bulky groups, restricted rotation (atropisomerism) around single bonds might occur.
A key area of study for the parent molecule would be the rotational barrier of the -CH₂Cl group. At room temperature, this rotation is typically fast, resulting in sharp singlet signals for the methyl and chloromethyl protons. However, at very low temperatures, this rotation could slow down sufficiently to be observed by NMR. If the barrier to rotation is significant, the two methyl groups (at C3 and C5) might become diastereotopic, leading to the observation of two separate methyl signals. Similarly, the two protons of the chloromethyl group could become diastereotopic and appear as a pair of doublets (an AX system). By analyzing the changes in the NMR spectrum as a function of temperature (a process known as coalescence), it is possible to calculate the thermodynamic activation parameters (ΔG‡, ΔH‡, and ΔS‡) for the rotational process. unibas.itscilit.com
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Composition
High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 ppm). This precision allows for the determination of the elemental composition of a molecule. rsc.org For this compound (C₁₀H₁₀ClN), HRMS would provide an exact mass measurement that distinguishes its molecular formula from other possible combinations of atoms that might have the same nominal mass. The presence of chlorine is readily identified by its characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which would be clearly resolved in the mass spectrum.
Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (in this case, the molecular ion of this compound), subjecting it to fragmentation, and then analyzing the resulting product ions. This provides invaluable information about the molecule's structure and stability. researchgate.net The fragmentation pathways are often predictable based on the formation of stable ions and neutral losses. youtube.com
For this compound, a primary fragmentation pathway would involve the homolytic or heterolytic cleavage of the C-Cl bond. Loss of a chlorine radical (Cl•) would generate a highly stable benzylic carbocation, which would be a prominent peak in the spectrum. Another likely fragmentation is the loss of a hydrogen cyanide (HCN) molecule from the nitrile group, a characteristic fragmentation for benzonitriles. researchgate.netnih.govrsc.org
Table 2: Plausible Fragmentation Pathways for this compound in MS/MS
| Precursor Ion (m/z) | Neutral Loss | Product Ion (m/z) | Proposed Structure of Product Ion |
|---|---|---|---|
| 179.05 [M]⁺• | Cl• | 144.08 | 4-(Methylene)-3,5-dimethylbenzonitrile radical cation (Benzylic carbocation) |
| 179.05 [M]⁺• | •CH₂Cl | 130.07 | 3,5-Dimethylbenzonitrile (B1329614) radical cation |
| 179.05 [M]⁺• | HCN | 152.03 | Chloroxylene radical cation |
| 144.08 | HCN | 117.07 | Xylyl cation |
Note: m/z values are calculated for the most abundant isotopes (¹²C, ¹H, ¹⁴N, ³⁵Cl).
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. mdpi.com It is an ideal technique for analyzing volatile and semi-volatile compounds like this compound and its derivatives. documentsdelivered.comnih.gov
In a synthetic context, GC-MS is frequently used to monitor the progress of a reaction. Small aliquots can be taken from the reaction mixture over time to determine the consumption of starting materials and the formation of the desired product. It can also identify byproducts, helping to optimize reaction conditions. The high separation efficiency of the GC column allows for the resolution of isomers and closely related compounds, while the mass spectrometer provides positive identification of each component based on its mass spectrum and fragmentation pattern. nih.govlcms.cz Furthermore, if this compound is used as a precursor for other molecules, GC-MS is an excellent tool for analyzing the purity of these subsequent volatile derivatives.
Vibrational Spectroscopy (IR and Raman) for Functional Group and Structural Characterization
Vibrational spectroscopy, which includes both infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are complementary and provide a characteristic "fingerprint" based on the functional groups present. ksu.edu.sacardiff.ac.uk
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation that excites molecular vibrations, provided there is a change in the molecule's dipole moment. ksu.edu.sa For this compound, a strong, sharp absorption band characteristic of the nitrile (C≡N) stretch is expected in the region of 2220-2240 cm⁻¹. Other key absorptions would include C-H stretching from the aromatic ring (around 3000-3100 cm⁻¹) and the aliphatic methyl and chloromethyl groups (around 2850-3000 cm⁻¹), C=C stretching vibrations of the aromatic ring (typically 1450-1600 cm⁻¹), and a C-Cl stretching vibration (usually in the 600-800 cm⁻¹ region).
Raman Spectroscopy: Raman spectroscopy is a light-scattering technique. A vibrational mode is Raman-active if there is a change in the polarizability of the molecule during the vibration. ksu.edu.sayoutube.com Symmetrical, non-polar bonds often produce strong Raman signals. For this molecule, the symmetric stretching of the benzene ring would be particularly strong in the Raman spectrum. The C≡N stretch is also typically Raman-active. The complementary nature of IR and Raman is valuable; for instance, symmetrical vibrations that are weak in the IR spectrum are often strong in the Raman spectrum, and vice versa. researchgate.netresearchgate.net
Table 3: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |
|---|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak | Medium |
| Aliphatic C-H Stretch (-CH₃, -CH₂Cl) | 3000 - 2850 | Medium to Strong | Medium |
| Nitrile C≡N Stretch | 2240 - 2220 | Strong, Sharp | Medium to Strong |
| Aromatic C=C Ring Stretch | 1600 - 1450 | Medium to Strong | Strong |
| C-Cl Stretch | 800 - 600 | Strong | Medium |
Assignment of Characteristic Vibrational Modes
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. researchgate.net The IR spectrum of this compound is expected to exhibit a unique pattern of absorption bands corresponding to its distinct structural components: the aromatic ring, the nitrile group, the methyl groups, and the chloromethyl group.
The assignment of these characteristic vibrational modes is based on established frequency ranges for specific functional groups and comparison with structurally similar molecules. pnnl.govresearchgate.netmdpi.com The carbon-nitrogen triple bond of the nitrile group gives rise to an intense and sharp absorption peak. For aromatic nitriles, this C≡N stretching vibration typically appears in the range of 2240–2220 cm⁻¹ due to conjugation with the benzene ring. nih.gov
Vibrations associated with the substituted benzene ring include C-H stretching of the aromatic hydrogens, which occurs just above 3000 cm⁻¹, and C=C stretching vibrations within the ring, typically found in the 1600–1450 cm⁻¹ region. mdpi.com The C-H bonds of the methyl (CH₃) and chloromethyl (CH₂Cl) groups exhibit stretching vibrations in the 2950-2850 cm⁻¹ range. mdpi.com The presence of the chloromethyl group is further indicated by a C-Cl stretching vibration, which is expected in the fingerprint region, typically between 800 and 600 cm⁻¹.
Detailed assignments for the fundamental vibrational modes can be predicted by combining experimental data from related xylene and benzonitrile (B105546) compounds with theoretical calculations. researchgate.net
Table 1: Predicted Assignment of Characteristic Vibrational Modes for this compound
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3100–3000 | C-H Stretch | Aromatic Ring |
| 2975–2950 | Asymmetric C-H Stretch | Methyl (CH₃) |
| 2885–2865 | Symmetric C-H Stretch | Methyl (CH₃) |
| 2960–2940 | Asymmetric C-H Stretch | Methylene (B1212753) (CH₂) |
| 2870–2850 | Symmetric C-H Stretch | Methylene (CH₂) |
| 2240–2220 | C≡N Stretch | Nitrile |
| 1610–1580 | C=C Stretch | Aromatic Ring |
| 1500–1480 | C=C Stretch | Aromatic Ring |
| 1470–1450 | Asymmetric C-H Bend | Methyl/Methylene |
| 1390–1370 | Symmetric C-H Bend | Methyl |
| 800–600 | C-Cl Stretch | Chloromethyl |
In-situ IR Spectroscopy for Real-time Reaction Monitoring
In-situ Fourier Transform Infrared (FTIR) spectroscopy is a valuable Process Analytical Technology (PAT) tool that allows for the real-time monitoring of chemical reactions as they occur within the reaction vessel. researchgate.netorganicreactions.org This technique provides continuous data on the concentration of reactants, intermediates, and products, offering deep mechanistic and kinetic insights without the need for sampling and offline analysis. organicreactions.org
The synthesis of this compound, typically achieved through the chloromethylation of 3,5-dimethylbenzonitrile, is well-suited for monitoring by in-situ IR. researchgate.netnih.gov An Attenuated Total Reflectance (ATR) probe can be inserted directly into the reaction mixture, enabling continuous spectral acquisition.
By tracking the intensity of specific absorption bands over time, researchers can follow the reaction's progress. For example, the consumption of the starting material, 3,5-dimethylbenzonitrile, would be observed by a decrease in the intensity of its characteristic peaks. Concurrently, the formation of the product, this compound, would be evidenced by the appearance and increase in intensity of new bands, most notably the C-Cl stretching vibration. This real-time data allows for the precise determination of reaction initiation, conversion rates, endpoint, and the detection of any transient intermediates. researchgate.net
Table 2: Key Vibrational Bands for In-situ IR Monitoring of this compound Synthesis
| Compound | Functional Group | Monitored Vibrational Band (cm⁻¹) | Observation during Reaction |
|---|---|---|---|
| 3,5-Dimethylbenzonitrile (Reactant) | Aromatic C-H | ~880 (out-of-plane bend) | Decrease in intensity |
| Chloromethylating Agent (e.g., formaldehyde (B43269)/HCl) | C=O (from formaldehyde) | ~1730 | Decrease in intensity |
| This compound (Product) | C-Cl | ~750-650 | Increase in intensity |
| This compound (Product) | Aromatic C-H | ~850 (out-of-plane bend) | Increase in intensity |
X-ray Crystallography for Definitive Solid-State Structural Determination
X-ray crystallography provides the most definitive information on the three-dimensional structure of a crystalline solid, yielding precise measurements of bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound is not publicly available, analysis of closely related structures, such as 4-(chloromethyl)benzonitrile (B47464) and 4-bromo-3,5-dimethylbenzonitrile (B1278920), allows for a detailed prediction of its solid-state conformation. goettingen-research-online.dejocpr.com
The molecule is expected to be largely planar, with the nitrile and chloromethyl groups attached to the benzene ring. The crystal structure of 4-(chloromethyl)benzonitrile reveals an orthorhombic crystal system with the space group Pnma. goettingen-research-online.de Similarly, 4-bromo-3,5-dimethylbenzonitrile crystallizes in a monoclinic system with space group P 1 21/m 1. jocpr.com These findings suggest that this compound would also adopt a well-ordered packing arrangement in the solid state, likely influenced by weak intermolecular interactions such as C-H···N or C-H···Cl hydrogen bonds, and potentially π–π stacking interactions between the aromatic rings. researchgate.net
Table 3: Crystallographic Data for Compounds Structurally Related to this compound
| Parameter | 4-(chloromethyl)benzonitrile goettingen-research-online.de | 4-bromo-3,5-dimethylbenzonitrile jocpr.com |
|---|---|---|
| Chemical Formula | C₈H₆ClN | C₉H₈BrN |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | Pnma | P 1 21/m 1 |
| a (Å) | 20.3965(7) | 4.03820 |
| b (Å) | 7.8164(3) | 8.9362 |
| c (Å) | 4.5015(2) | 12.1015 |
| α (°) | 90 | 90 |
| β (°) | 90 | 93.763 |
| γ (°) | 90 | 90 |
| Volume (ų) | 717.66(5) | 435.53 |
| Z | 4 | 2 |
| Temperature (K) | 100.0 | Not specified |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Progress Monitoring
High-Performance Liquid Chromatography (HPLC) is an essential analytical technique for separating, identifying, and quantifying components in a mixture. It is widely used for assessing the purity of synthesized compounds like this compound and for monitoring the progress of a reaction by analyzing withdrawn aliquots. oup.com
A reversed-phase HPLC method is typically suitable for the analysis of moderately polar organic compounds such as benzyl (B1604629) chlorides and aromatic nitriles. In this setup, a nonpolar stationary phase (e.g., a C18 column) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). oup.com Components are separated based on their hydrophobicity; less polar compounds are retained longer on the column. Detection is commonly performed using a UV detector, as the aromatic ring in this compound absorbs strongly in the UV region. oup.com
This method can effectively separate the final product from unreacted starting materials, by-products (e.g., dichlorinated species or benzyl alcohol derivatives), and other impurities. By running a calibrated method, the exact percentage purity of the isolated product can be determined. For reaction monitoring, the disappearance of reactant peaks and the appearance of the product peak in the chromatogram provide a quantitative measure of conversion over time.
Table 4: Representative HPLC Method for the Analysis of this compound
| Parameter | Condition |
|---|---|
| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient (e.g., 25 °C) |
| Detection | UV at ~220 nm |
| Injection Volume | 10–20 µL |
| Diluent | Acetonitrile/Water mixture |
Computational Chemistry and Theoretical Investigations of 4 Chloromethyl 3,5 Dimethylbenzonitrile
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of molecules like 4-(Chloromethyl)-3,5-dimethylbenzonitrile. These methods model the electron distribution and molecular orbitals, which are fundamental to understanding the molecule's stability, reactivity, and spectroscopic properties.
Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of these orbitals and the gap between them are key indicators of a molecule's kinetic stability and reactivity.
For a molecule like this compound, the HOMO is expected to be localized primarily on the electron-rich dimethyl-substituted benzene (B151609) ring, while the LUMO would likely have significant contributions from the electron-withdrawing nitrile group and the antibonding σ* orbital of the C-Cl bond in the chloromethyl group. A small HOMO-LUMO energy gap generally signifies high reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. iucr.org This gap dictates the molecule's ability to interact with other chemical species. The HOMO energy is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.
Computational studies on analogous substituted benzonitriles and benzyl (B1604629) chlorides consistently show that electron-donating groups (like methyl) raise the HOMO energy, making the molecule a better electron donor. pku.edu.cn Conversely, electron-withdrawing groups (like nitrile and chloro) lower the LUMO energy, enhancing its electron-accepting capabilities. acs.org Therefore, this compound is predicted to be a versatile reactant, capable of engaging in reactions with both electrophiles (at the aromatic ring) and nucleophiles (at the benzylic carbon).
Table 1: Illustrative Frontier Molecular Orbital Energies for a Structurally Similar Aromatic Nitrile This data is representative of computational results for a related molecule, calculated using DFT at the B3LYP/6-311G(d,p) level, to illustrate the typical values obtained.
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -6.317 | Highest Occupied Molecular Orbital |
| LUMO | -2.285 | Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 4.032 | LUMO - HOMO Energy |
Data sourced for illustrative purposes from a computational study on a complex benzyl-containing molecule. iucr.org
Charge Distribution, Electrostatic Potential Maps, and Bond Analysis
The distribution of electron density within this compound governs its polarity and intermolecular interactions. A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. researchgate.net
In an MEP map, regions of negative electrostatic potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack. For this compound, these would be concentrated around the nitrogen atom of the nitrile group due to its lone pair of electrons, and to a lesser extent, the π-system of the aromatic ring. researchgate.netwalisongo.ac.id Regions of positive potential (colored blue) are electron-poor and are targets for nucleophilic attack. numberanalytics.com The most significant positive potential is expected on the hydrogen atoms and, crucially, on the benzylic carbon atom attached to the chlorine, due to the high electronegativity of the chlorine atom. walisongo.ac.idnih.gov
This charge distribution highlights the primary reactive sites. The benzylic carbon of the chloromethyl group is a prime site for nucleophilic substitution reactions. The area around the nitrile group and the aromatic ring are potential sites for interaction with electrophiles or participation in cycloaddition reactions. mdpi.com Natural Bond Orbital (NBO) analysis can further quantify this charge distribution, providing partial atomic charges and describing the delocalization of electron density through hyperconjugative interactions. researchgate.net
Computational Prediction and Validation of Spectroscopic Properties
Computational methods are highly effective in predicting spectroscopic data, such as NMR chemical shifts and vibrational frequencies. These predictions are valuable for interpreting experimental spectra and confirming the structure of synthesized compounds.
Calculated NMR Chemical Shifts and Coupling Constants
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts with considerable accuracy. researchgate.netwisc.edusemanticscholar.org
For this compound, calculations would predict distinct signals for the aromatic protons, the methyl protons, and the chloromethyl protons. The chemical shift of the aromatic protons is influenced by the combined electronic effects of the two methyl groups, the nitrile group, and the chloromethyl group. Models have been developed that correlate calculated π-electron densities with proton chemical shifts in aromatic nitriles. modgraph.co.ukresearchgate.net The benzylic protons of the -CH₂Cl group are expected to appear at a characteristic downfield shift due to the deshielding effect of the adjacent chlorine atom and the aromatic ring. Similarly, ¹³C chemical shifts for each unique carbon atom can be calculated, aiding in the complete assignment of the experimental spectrum.
Table 2: Representative Calculated vs. Experimental ¹H NMR Chemical Shifts for a Substituted Benzonitrile (B105546) This table demonstrates the typical accuracy of DFT-based NMR predictions for a related compound, benzonitrile. Shifts are in ppm relative to a standard.
| Proton | Calculated Shift (ppm) | Observed Shift (ppm) |
| Ortho (H2, H6) | 7.66 | 7.63 |
| Meta (H3, H5) | 7.48 | 7.45 |
| Para (H4) | 7.56 | 7.55 |
Data adapted from studies on benzonitrile for illustrative purposes. modgraph.co.ukresearchgate.net
Predicted Vibrational Frequencies and Intensities
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and their corresponding intensities, which directly correlate with the peaks observed in an experimental IR or Raman spectrum. theaic.org
The predicted vibrational spectrum of this compound would feature characteristic frequencies for specific functional groups. Key vibrational modes would include:
C≡N stretch: A strong, sharp absorption band characteristic of the nitrile group.
C-H stretches: Aromatic and aliphatic C-H stretching vibrations.
C-Cl stretch: A vibration associated with the chloromethyl group.
Ring vibrations: C=C stretching modes within the aromatic ring.
CH₂ and CH₃ bends: Scissoring, wagging, and bending modes of the methylene (B1212753) and methyl groups. theaic.orgresearchgate.net
Comparing the calculated spectrum with the experimental one allows for a detailed assignment of the observed bands to specific molecular motions. idpublications.orgaip.org A scaling factor is often applied to the calculated frequencies to correct for systematic errors arising from approximations in the computational method and the neglect of anharmonicity.
Table 3: Selected Predicted Vibrational Frequencies for a Substituted Benzyl Compound This data is illustrative of typical results from a DFT calculation on a related molecule, 2,6-dichlorobenzyl alcohol, to show the correlation between calculated and observed frequencies.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Observed Frequency (cm⁻¹) |
| Aromatic C-H Stretch | 3095 | 3094 |
| CH₂ Asymmetric Stretch | 2987 | - |
| CH₂ Symmetric Stretch | 2946 | 2943 |
| Phenyl Ring Stretch | 1585 | 1578 |
| Phenyl Ring Stretch | 1552 | 1557 |
Data sourced for illustrative purposes from a study on 2,6-dichlorobenzyl alcohol. theaic.org
Reaction Mechanism Modeling and Transition State Search
Beyond static properties, computational chemistry can model the entire course of a chemical reaction, providing insights into its mechanism and kinetics. For this compound, a key reaction of interest is nucleophilic substitution at the benzylic carbon.
Benzyl chlorides can undergo nucleophilic substitution through both Sₙ1 and Sₙ2 mechanisms. quora.com The benzylic carbocation intermediate in an Sₙ1 pathway is stabilized by resonance with the aromatic ring. The Sₙ2 pathway involves a backside attack by the nucleophile, with the reaction rate influenced by steric hindrance. chemtube3d.comchemtube3d.com
Computational modeling can map the potential energy surface for such a reaction. By locating the transition state structure—the highest energy point along the reaction coordinate—the activation energy can be calculated. acs.org This allows for the prediction of reaction rates and the determination of the favored mechanistic pathway under different conditions. For example, modeling the reaction of this compound with a nucleophile like hydroxide (B78521) would involve calculating the energies of the reactants, the Sₙ1 intermediate (benzyl cation), the Sₙ2 transition state, and the final product (4-(hydroxymethyl)-3,5-dimethylbenzonitrile). Comparing the activation energies for the Sₙ1 and Sₙ2 pathways would reveal which mechanism is kinetically preferred. rsc.orgrsc.org
Energetic Profiles of Proposed Reaction Pathways
The primary reactive site of this compound is the benzylic carbon atom bonded to the chlorine atom. This site is susceptible to nucleophilic substitution reactions (S\textsubscript{N}2), a common pathway for benzyl halides. Computational studies on similar substituted benzyl chlorides have elucidated the factors governing the energetics of these reactions. acs.orgacs.org
The reaction mechanism typically involves the backside attack of a nucleophile on the carbon atom of the chloromethyl group, leading to the displacement of the chloride ion. The energetic profile of such a reaction is characterized by a transition state, and the activation energy barrier determines the reaction rate. The substituents on the benzene ring, namely the two methyl groups and the nitrile group, are expected to modulate the stability of the transition state and, consequently, the reaction energetics.
The electron-withdrawing nature of the nitrile group and the electron-donating character of the methyl groups can influence the electrophilicity of the benzylic carbon. DFT calculations on related systems have shown that substituents significantly impact the activation barriers of S\textsubscript{N}2 reactions. acs.org For instance, electron-withdrawing groups can sometimes stabilize the transition state through resonance effects, while steric hindrance from the ortho-methyl groups could potentially raise the energy of the transition state.
A hypothetical energetic profile for an S\textsubscript{N}2 reaction of this compound with a generic nucleophile (Nu\textsuperscript{-}) can be constructed based on principles from computational studies of analogous benzyl chlorides. The following table presents a representative example of calculated energetic parameters for such a reaction, highlighting the key thermodynamic and kinetic aspects.
| Parameter | Description | Hypothetical Value (kcal/mol) |
|---|---|---|
| ΔE\textsubscript{rxn} | Reaction Energy | -15.0 |
| ΔE\textsuperscript{‡} | Activation Energy | +20.5 |
| ΔG\textsubscript{rxn} | Gibbs Free Energy of Reaction | -14.2 |
| ΔG\textsuperscript{‡} | Gibbs Free Energy of Activation | +22.1 |
Note: These values are illustrative and would require specific DFT calculations for this compound for accurate determination.
Solvation Effects on Reaction Energetics and Kinetics
Solvation can profoundly influence the energetics and kinetics of chemical reactions. For the reactions of this compound, the polarity of the solvent is expected to play a crucial role. Computational studies often employ continuum solvation models or explicit solvent molecules to simulate these effects. rsc.orgvcu.edu
In the context of an S\textsubscript{N}2 reaction, a polar solvent can stabilize the charged species, including the nucleophile and the leaving group, as well as the polar transition state. This stabilization can alter the reaction energy profile compared to the gas phase. For instance, the activation energy may be lowered in a polar solvent if the transition state is more stabilized by the solvent than the reactants.
Theoretical investigations on the solvation of benzonitrile and its derivatives have shown that specific interactions with solvent molecules, such as hydrogen bonding, can be significant. aip.org The nitrile group of this compound can act as a hydrogen bond acceptor, influencing its solvation shell structure and, indirectly, its reactivity.
The following table illustrates the potential impact of different solvents on the activation energy of a hypothetical S\textsubscript{N}2 reaction of this compound, based on general principles from computational studies of similar reactions.
| Solvent | Dielectric Constant (ε) | Hypothetical ΔE\textsuperscript{‡} (kcal/mol) |
|---|---|---|
| Gas Phase | 1 | 25.0 |
| Toluene (B28343) | 2.4 | 23.5 |
| Acetonitrile (B52724) | 37.5 | 21.0 |
| Water | 80.1 | 20.0 |
Note: These values are for illustrative purposes to demonstrate the trend of solvation effects.
Conformational Analysis and Potential Energy Surfaces
The conformational flexibility of this compound primarily arises from the rotation around the single bond connecting the chloromethyl group to the benzene ring. Computational methods can be used to map the potential energy surface (PES) associated with this rotation, identifying the most stable conformations and the energy barriers between them.
The rotation of the chloromethyl group is likely to be hindered by the presence of the adjacent methyl groups. A conformational analysis would typically involve calculating the energy of the molecule at various dihedral angles of the C(aryl)-C(CH\textsubscript{2}Cl) bond. The resulting PES would reveal the low-energy conformations. It is expected that the conformations where the bulky chlorine atom is staggered with respect to the methyl groups would be energetically favored.
The table below presents a hypothetical potential energy profile for the rotation of the chloromethyl group, with the dihedral angle defined by two aromatic carbons, the benzylic carbon, and the chlorine atom.
| Dihedral Angle (°) | Description | Relative Energy (kcal/mol) |
|---|---|---|
| 0 | Eclipsed with Methyl Group | 3.5 (Transition State) |
| 60 | Gauche | 0.5 |
| 90 | - | 1.5 |
| 120 | Gauche | 0.5 |
| 180 | Anti (Staggered) | 0.0 (Global Minimum) |
Note: The dihedral angles and energies are representative and would need to be confirmed by specific calculations.
Molecular Dynamics Simulations for Intermolecular Interactions and Solvent Effects
Molecular dynamics (MD) simulations can provide a dynamic picture of how this compound interacts with its environment, be it a solvent, a surface, or other molecules. These simulations solve Newton's equations of motion for a system of atoms and molecules, offering insights into intermolecular forces, solvation structure, and dynamic processes.
MD simulations of aromatic compounds in various solvents have revealed the nature of intermolecular interactions. rsc.org For this compound, these interactions would include:
Van der Waals forces: Arising from the nonpolar parts of the molecule, such as the benzene ring and methyl groups.
Dipole-dipole interactions: Due to the polar C-Cl and C≡N bonds.
π-π stacking: Interactions between the aromatic rings of two or more molecules.
In a polar solvent like water or acetonitrile, MD simulations could be used to study the structure of the solvation shell around the molecule. The nitrile and chloromethyl groups would likely be the primary sites for interaction with polar solvent molecules. Simulations of similar molecules, such as 4-(N,N-dimethylamino)benzonitrile (DMABN), have been used to understand their behavior in solution. nih.gov
A key output from MD simulations is the radial distribution function (RDF), which describes the probability of finding a solvent molecule at a certain distance from a specific atom or group in the solute. For instance, an RDF could be calculated for the distance between the nitrogen atom of the nitrile group and the hydrogen atoms of water molecules to characterize hydrogen bonding.
The following table summarizes the types of intermolecular interactions that could be investigated using MD simulations for this compound.
| Interaction Type | Molecular Moiety Involved | Potential Significance |
|---|---|---|
| Hydrogen Bonding | Nitrile group (acceptor) | Strong interactions with protic solvents. |
| Dipole-Dipole | Nitrile and Chloromethyl groups | Influences orientation in polar solvents. |
| π-π Stacking | Benzene ring | Important for self-aggregation or interaction with other aromatic systems. |
| Hydrophobic Interactions | Methyl groups and Benzene ring | Drives aggregation in aqueous environments. |
Future Directions and Emerging Research Avenues for 4 Chloromethyl 3,5 Dimethylbenzonitrile
Integration into Supramolecular Chemistry and Host-Guest Systems
The benzonitrile (B105546) unit of 4-(chloromethyl)-3,5-dimethylbenzonitrile offers a key feature for its integration into supramolecular assemblies. The nitrile group can act as a hydrogen bond acceptor, and the aromatic ring can participate in π-π stacking interactions, making it an attractive guest molecule for various host systems.
Recent studies have demonstrated the precise recognition of benzonitrile derivatives by supramolecular macrocycles, such as phosphorylated cavitands, through co-crystallization methods. nih.govresearchgate.netnih.gov These host-guest complexes are stabilized by a combination of non-covalent interactions, including CH⋯N hydrogen bonds and π-π stacking. nih.gov The rigid cavity of these host molecules can effectively encapsulate the benzonitrile moiety, creating a "key-lock" type of interaction. nih.govresearchgate.netnih.gov
Future research could focus on exploring the binding affinity and selectivity of this compound with a variety of macrocyclic hosts, including cucurbiturils and pillar[n]arenes. nih.gov The presence of the two methyl groups may influence its binding orientation and strength within a host cavity, potentially leading to novel recognition motifs. Furthermore, the reactive chloromethyl group provides a handle for post-assembly modification, allowing the covalent capture of the guest within the host or the linking of the host-guest complex to other molecular or macromolecular structures.
Table 1: Potential Host-Guest Interactions with this compound
| Host Macrocycle | Potential Driving Interactions | Potential Research Focus |
| Phosphorylated Cavitands | CH⋯N hydrogen bonding, π-π stacking | High-resolution crystal structure analysis, binding affinity studies |
| Cucurbiturils | Ion-dipole interactions, hydrophobic effects | Encapsulation studies, stimuli-responsive systems |
| Pillar[n]arenes | π-π stacking, CH-π interactions | Selective binding of the dimethyl-substituted ring, development of molecular switches |
Exploration in Continuous Flow Chemistry and Microreactor Synthesis
Continuous flow chemistry and microreactor technology offer significant advantages for the synthesis and transformation of this compound, including enhanced safety, improved reaction control, and scalability. dtu.dkbeilstein-journals.org The precise control over reaction parameters such as temperature, pressure, and residence time in microreactors can lead to higher yields and selectivities compared to traditional batch processes. chimia.chnih.gov
The synthesis of benzonitrile derivatives has been successfully demonstrated using continuous flow systems. dtu.dk For instance, the oxidative dehydrogenation of amines to nitriles has been achieved with high conversions and selectivities in flow reactors. dtu.dk This suggests that the synthesis of this compound itself could be optimized using these technologies.
Furthermore, the reactive chloromethyl group is prone to nucleophilic substitution reactions. gauthmath.comdoubtnut.com Performing these reactions in a microreactor can offer better control over exothermic reactions and allow for the safe handling of potentially hazardous reagents. beilstein-journals.orgnih.gov The small reaction volumes in microreactors minimize safety risks associated with thermal runaways. nih.gov Future work could involve developing telescoped flow syntheses where this compound is generated and consumed in situ in a continuous process to produce a variety of derivatives. acs.org
Potential Applications in Catalysis and Ligand Design
The benzonitrile moiety can be a valuable component in the design of ligands for transition metal catalysis. The nitrile group can coordinate to a metal center, and the electronic properties of the aromatic ring can be tuned by the substituents. The electron-withdrawing nature of the nitrile group can influence the catalytic activity of the metal complex. chemrxiv.orgchemrxiv.org
Recent research has shown that benzonitrile-containing ligands can be effective in nickel-catalyzed cross-coupling reactions. chemrxiv.orgchemrxiv.org These ligands can promote reductive elimination and stabilize low-valent metal species. chemrxiv.orgchemrxiv.org The specific substitution pattern of this compound, with its two methyl groups, could provide steric bulk that influences the selectivity of catalytic transformations.
The chloromethyl group also offers a convenient point of attachment for incorporating this fragment into larger ligand scaffolds. This could lead to the development of novel bidentate or polydentate ligands with unique steric and electronic properties. Future investigations could explore the synthesis of such ligands and their application in a range of catalytic reactions, including cross-coupling, C-H activation, and asymmetric catalysis.
Development of Novel Advanced Functional Materials from its Derivatives
The reactive chloromethyl group of this compound makes it a valuable precursor for the synthesis of advanced functional materials. Halomethylated aromatic compounds are key intermediates for producing a variety of fine chemicals, pharmaceuticals, and polymers. tandfonline.com
Chloromethylated aromatic polymers, such as chloromethylated polystyrene, are widely used as solid supports for peptide synthesis, as ion-exchange resins, and as precursors for other functional polymers. tandfonline.comresearchgate.netgoogle.com By analogy, derivatives of this compound could be polymerized or grafted onto existing polymer backbones to introduce the cyanodimethylphenyl functionality.
The resulting polymers could exhibit interesting properties for applications in gas storage, membrane separations, or as redox-active materials. tandfonline.com The nitrile group can be further transformed into other functional groups, such as amines or carboxylic acids, to create a diverse range of functional materials. The high surface area and controllable structures of materials derived from open framework precursors offer a template for creating novel porous carbons and related nanostructured functional materials. rsc.org
Table 2: Potential Functional Materials Derived from this compound
| Material Class | Synthetic Strategy | Potential Application |
| Functional Polymers | Polymerization of vinyl-substituted derivatives | Ion-exchange membranes, solid-phase synthesis supports |
| Grafted Copolymers | Grafting onto existing polymer backbones | Gas separation membranes, stimuli-responsive materials |
| Porous Organic Frameworks | Incorporation as a building block | Gas storage and separation, catalysis |
Unexplored Reactivity Patterns and Unconventional Synthetic Transformations
The unique combination of functional groups in this compound presents opportunities for exploring novel and unconventional synthetic transformations. The interplay between the reactive chloromethyl group and the electronically distinct nitrile moiety could lead to interesting and unexpected reactivity.
The benzylic chloride is susceptible to nucleophilic substitution, which can proceed through both SN1 and SN2 mechanisms depending on the reaction conditions. quora.com The steric hindrance from the two methyl groups might influence the preferred reaction pathway. Furthermore, the nitrile group itself can undergo a variety of transformations, including hydrolysis, reduction, and cycloaddition reactions.
Future research could investigate cascade reactions where both the chloromethyl and nitrile groups participate, leading to the rapid construction of complex molecular architectures. For example, intramolecular reactions could be designed to form novel heterocyclic systems. Additionally, the study of its behavior under superelectrophilic conditions could reveal new pathways for functionalization of the aromatic ring. nih.gov The ionic fragmentation of benzonitrile has been shown to be an important intermediate in the growth of polycyclic aromatic hydrocarbons, suggesting that the fragmentation of this compound could also lead to interesting reactive intermediates. rsc.org
Q & A
Basic: What are the optimized synthetic routes for 4-(Chloromethyl)-3,5-dimethylbenzonitrile, and how can reaction conditions be tailored to improve yield?
Answer:
Synthetic routes often involve halogenation and cross-coupling reactions. For example, bromination at the 4-position of 3,5-dimethylbenzonitrile followed by nucleophilic substitution with chloride can yield the chloromethyl derivative. Key optimizations include:
- Catalyst selection : Palladium-based catalysts (e.g., Pd(OAc)₂ with XPhos) enhance coupling efficiency in intermediates .
- Temperature control : Maintaining 80–100°C during substitution minimizes side reactions .
- Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Purification : Column chromatography or recrystallization (e.g., ethyl acetate) ensures high purity .
Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Distinct signals for the chloromethyl group (δ ~4.5–5.0 ppm for ¹H; δ ~40–50 ppm for ¹³C) and aromatic protons (split due to dimethyl groups) .
- HRMS : Validates molecular weight (C₁₀H₉ClN₂: calc. 192.0455) and isotopic patterns for Cl .
- HPLC/UPLC : Retention time and peak symmetry assess purity (>98% by area normalization) .
Advanced: How does the chloromethyl group influence reactivity in nucleophilic substitution reactions?
Answer:
The chloromethyl group is highly electrophilic, enabling:
- Sₙ2 reactions : Substitution with amines (e.g., benzylamine) under mild conditions (room temperature, K₂CO₃) .
- Elimination risks : Elevated temperatures or strong bases may dehydrohalogenate to form a vinyl group; controlled pH (neutral to slightly acidic) mitigates this .
- Solvent effects : Polar solvents (e.g., acetonitrile) stabilize transition states, enhancing substitution rates .
Advanced: What strategies resolve contradictions in reported biological activity data for this compound?
Answer:
Discrepancies in antiviral or enzyme inhibition studies may arise from:
- Stereochemical impurities : Chiral HPLC or enantiomeric resolution ensures compound homogeneity .
- Assay variability : Standardized protocols (e.g., fixed IC₅₀ measurement conditions) reduce inter-lab variability .
- Structural analogs : Comparative studies with 4-(bromomethyl) or 4-(fluoromethyl) derivatives clarify substituent effects .
Advanced: How can computational methods predict reactivity and stability of this compound?
Answer:
- DFT calculations : Model transition states for substitution reactions (e.g., activation energy for Sₙ2 pathways) .
- Molecular dynamics : Simulate solvation effects in different solvents (e.g., water vs. DMSO) to predict solubility .
- QM/MM studies : Explore interactions with biological targets (e.g., HIV reverse transcriptase) to guide drug design .
Basic: What are key considerations for designing a scalable synthesis protocol?
Answer:
- Hazard mitigation : Replace toxic reagents (e.g., thionyl chloride) with greener alternatives (e.g., TMSCl) .
- Waste reduction : Catalytic recycling (e.g., Pd recovery) and solvent distillation minimize environmental impact .
- Process safety : Monitor exothermic steps (e.g., halogenation) using inline FTIR or calorimetry .
Advanced: How does the nitrile group participate in intermolecular interactions?
Answer:
- Hydrogen bonding : The nitrile acts as a weak H-bond acceptor, influencing crystal packing (e.g., in co-crystals with phenols) .
- π-π stacking : Aromatic rings align face-to-face, stabilizing solid-state structures .
- Coordination chemistry : Transition metals (e.g., Pd) can bind via the nitrile lone pair, relevant in catalyst design .
Advanced: How can cross-coupling reactions functionalize this compound for drug development?
Answer:
- Suzuki coupling : Attach aryl boronic acids to the benzonitrile core for diversity-oriented synthesis .
- Buchwald-Hartwig amination : Introduce amino groups at the chloromethyl site for bioactive analogs .
- Click chemistry : Azide-alkyne cycloaddition with the chloromethyl group creates triazole-linked conjugates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
